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Brevinin-2PRa

Cat. No.: B1577747
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Description

Brevinin-2PRa is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, isolated from the skin of the Hokkaido frog, Rana pirica . This peptide demonstrates potent, broad-spectrum activity against reference strains of both Gram-negative and Gram-positive bacteria, including Escherichia coli , Staphylococcus aureus , Klebsiella pneumoniae , and Enterobacter cloacae . It exhibits particularly high potency against the opportunistic pathogen Pseudomonas aeruginosa , a bacterium known for its intrinsic antibiotic resistance and role in serious nosocomial infections . Against a range of clinical isolates of P. aeruginosa , this compound showed low minimal inhibitory concentration (MIC) values between 6 and 12 µM, and its activity remained unaffected by physiological NaCl concentrations up to 200 mM . Like other members of its family, this compound is a linear, amphipathic, and cationic peptide . The proposed mechanism of action for such peptides involves interaction with the anionic phospholipids of bacterial membranes, leading to membrane disruption and cell death, often described by the "carpet-like" model . Its properties make this compound a promising lead compound for researching new anti-infective agents, especially for tackling drug-resistant bacterial strains . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

GLMSLFKGVLKTAGKHIFKNVGGSLLDQAKCKITGEC

Origin of Product

United States

Molecular Structure and Conformation of Brevinin 2pra

Primary Structure Elucidation of Brevinin-2PRa

The primary structure, or amino acid sequence, of a peptide is the fundamental determinant of its higher-order structure and function. The sequence of this compound was determined following its isolation from frog skin extracts. researchgate.net The elucidation of such peptide sequences typically involves a combination of automated Edman degradation, mass spectrometry (MS/MS), and often, cloning of the corresponding complementary DNA (cDNA) to confirm the precursor protein's structure. researchgate.net

This compound is a 33-residue peptide. nih.gov Its specific sequence reveals a cationic nature, with a net positive charge, and a significant proportion of hydrophobic residues, which are characteristic features of many membrane-active antimicrobial peptides. imrpress.com The most abundant of the brevinin-2 (B1175259) peptides found in Rana pirica, it was quantified at 680 nmol/g of dry skin weight. researchgate.net

Table 1: Primary Structure of this compound
AttributeDetails
Amino Acid SequenceGLMSLFKGVLKTAGKHIFKNVGGSLLDQAKCKITGEC
Number of Residues33
Source OrganismRana pirica (Hokkaido frog)

Secondary Structure Analysis in Solution and Membrane-Mimetic Environments

The secondary structure of this compound is highly dependent on its solvent environment. This conformational flexibility is a hallmark of many antimicrobial peptides, allowing them to remain unstructured and soluble in physiological fluids before adopting a specific, active conformation upon encountering a target membrane. nih.govnih.gov

In a simple aqueous solution, peptides like this compound typically exist in a disordered or random coil state, lacking a defined secondary structure. nih.govnih.gov However, in environments that mimic the hydrophobicity of a biological membrane, such as in the presence of organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or lipid micelles, the peptide undergoes a significant conformational change. researchgate.netnih.gov

Upon interaction with a membrane-mimetic environment, this compound has a strong propensity to fold into an alpha-helical conformation. researchgate.net The alpha-helix is a common secondary structural motif in proteins and peptides where the polypeptide chain is coiled into a right-handed spiral. wikipedia.org This structure is stabilized by a network of internal hydrogen bonds between the carbonyl oxygen of one amino acid and the amide hydrogen of the amino acid located four residues ahead in the sequence (an i+4 → i hydrogen bonding pattern). wikipedia.orgditki.com

The resulting alpha-helix is often amphipathic, meaning it has a hydrophobic face and a hydrophilic (or charged) face. This amphipathicity is crucial for its mechanism of action, allowing the hydrophobic face to insert into the lipid core of the microbial membrane while the hydrophilic face interacts with the lipid head groups and the aqueous environment. researchgate.net

A characteristic feature of many peptides in the brevinin superfamily is the presence of a C-terminal cyclic domain, often referred to as the "Rana box". nih.govnih.gov In this compound, this structure is a heptapeptide (B1575542) loop formed by a disulfide bond between the two cysteine residues at positions 27 and 33 (Cys27 and Cys33). researchgate.netnih.gov This Cys-Lys-Xaa-Xaa-Xaa-Gly-Cys motif is a conserved feature in many related frog peptides. researchgate.net

While this cyclic domain was initially thought to be essential for the biological activity of brevinins, subsequent research on other members of the brevinin-1 (B586460) and brevinin-2 families has led to a re-evaluation of its role. nih.govresearchgate.net Studies on C-terminally truncated brevinin-2 analogues, which lack the Rana box, have shown that they can retain significant antimicrobial activity. nih.govresearchgate.net This suggests that while the Rana box is a defining structural element of the family, the primary antimicrobial determinant for some brevinin-2 peptides may reside in the N-terminal alpha-helical domain. nih.gov

Environmental conditions play a critical role in modulating the conformation of this compound. The primary factor is the polarity and hydrophobicity of the solvent. As noted, the transition from a random coil in water to an alpha-helix in a nonpolar or membrane-like environment is the most significant conformational change. nih.govnih.gov

Other physiological and environmental factors such as pH, temperature, and ionic strength can also impact peptide and protein conformation. nih.gov For this compound specifically, its activity has been shown to be stable and unaffected by sodium chloride concentrations up to 200 mM, indicating a robust structure under varying ionic strengths. researchgate.net This resilience is a favorable characteristic for a potential therapeutic agent that must function in diverse physiological environments.

Role of C-terminal Cyclic Heptapeptide Domain (Ranabox)

Tertiary Structure Determination through Advanced Spectroscopic Methods

NMR spectroscopy is a powerful technique that allows for the determination of protein and peptide structures in solution at atomic resolution. duke.edu A typical NMR structural study of this compound would involve dissolving the peptide in a membrane-mimetic solvent, such as a TFE/water mixture or a solution containing detergent micelles (e.g., sodium dodecyl sulfate (B86663) or dodecylphosphocholine), to induce the folded, active conformation. nih.gov

The process involves several steps:

Resonance Assignment: Using a suite of multidimensional NMR experiments (like COSY, TOCSY, and HSQC), each proton (¹H), nitrogen (¹⁵N), and carbon (¹³C) signal in the spectrum is assigned to a specific atom in the peptide sequence. nmims.eduuoc.gr The dispersion of chemical shifts, particularly for the amide protons, can provide initial confirmation of a well-folded structure. nih.gov

Structural Restraint Collection: The key experiment for structure determination is the Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY). An NOE is observed between two protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. nmims.edu A large number of these distance restraints are collected.

Structure Calculation: The collected NOE distance restraints, along with dihedral angle restraints derived from J-coupling constants, are used as inputs for molecular modeling software. The software calculates a family of structures that satisfy these experimental restraints, resulting in a high-resolution 3D model of the peptide's conformation in that specific environment. nih.gov

Based on studies of similar peptides like Brevinin-1BYa, the NMR structure of this compound in a membrane-mimetic environment would be expected to show a well-defined amphipathic alpha-helix in the N-terminal region, connected to the C-terminal Rana box loop. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution Structure Determination in Micellar Systems

To understand the active conformation of this compound when interacting with cell membranes, its structure is often determined in the presence of detergent micelles, which serve as membrane mimetics. tums.ac.irgoogle.com These micellar systems provide a simplified model of the lipid bilayer, allowing for the study of membrane-induced structural changes using solution NMR. nih.gov

Commonly used micellar systems include sodium dodecyl sulfate (SDS) and dodecylphosphocholine (B1670865) (DPC). SDS micelles, with their anionic headgroups, are often used to mimic the negatively charged membranes of bacteria. units.it In contrast, zwitterionic DPC micelles are used to represent the membranes of eukaryotic cells, such as human red blood cells. tums.ac.ir By determining the peptide's structure in both types of micelles, researchers can gain insights into its selective toxicity. tums.ac.ir

NMR studies on brevinin-2 family peptides show that in an aqueous solution, the peptide is largely unstructured, adopting a random coil conformation. However, upon interaction with micelles, it undergoes a significant conformational change. tums.ac.ir For instance, the structure of a brevinin-2-related peptide was determined in both SDS and DPC micelles, revealing that the peptide folds into an α-helical structure. tums.ac.ir The N-terminus of the peptide, in particular, was found to interact with the hydrophobic core of the micelles. tums.ac.ir These studies provide a detailed atomic-level picture of how this compound is oriented upon binding to a membrane surface.

Conformational Flexibility and Dynamics

The structure of this compound is not static; it possesses inherent flexibility that is crucial for its function. NMR relaxation experiments are powerful tools for characterizing these molecular motions across a wide range of timescales. mdpi.com Techniques such as the measurement of longitudinal (R1) and transverse (R2) relaxation rates, and the nuclear Overhauser effect (NOE), provide information on the dynamics of the peptide backbone and side chains.

Studies on related peptides reveal that while certain regions form stable structures, like the α-helix, other parts of the peptide may retain considerable flexibility. For example, NMR relaxation dispersion experiments can be used to study the exchange between different conformational states, even those that are transiently and sparsely populated. elifesciences.org This conformational dynamism, particularly in the hinge region or at the termini, can be critical for the peptide's ability to adapt to different membrane compositions and ultimately disrupt the lipid bilayer. units.it The analysis of proline residues, which can act as structural switches, is also of interest in understanding the flexibility of peptides like brevinins. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a vital biophysical technique used to assess the secondary structure of peptides and to monitor changes in their conformation under various conditions. units.itrsc.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. u-tokyo.ac.jp

Monitoring Conformational Transitions

CD spectroscopy is particularly effective for observing the transition of this compound from a disordered to an ordered state. tums.ac.ir In an aqueous buffer (e.g., phosphate (B84403) buffer), the CD spectrum of brevinin-2 peptides is characteristic of a random coil. tums.ac.irgoogle.com This is indicated by a single strong negative band near 200 nm.

Upon introduction into a membrane-mimicking environment, such as solutions containing trifluoroethanol (TFE) or detergent micelles (SDS, DPC), the CD spectrum changes dramatically. tums.ac.irnih.gov The spectrum develops two distinct negative bands around 208 nm and 222 nm, and a positive band near 192 nm, which are the hallmarks of an α-helical conformation. tums.ac.irgoogle.com This transition confirms that the peptide folds upon encountering a hydrophobic, membrane-like environment, a prerequisite for its antimicrobial activity.

Quantitative Assessment of Helical Content

CD spectra can be used to provide a quantitative estimate of the secondary structure content of the peptide. nih.gov The percentage of α-helicity is often calculated from the mean residue ellipticity ([θ]) at 222 nm, a wavelength where the α-helix exhibits a characteristic signal. tums.ac.ir

For example, a study on the closely related Brevinin-2R provided a detailed breakdown of its secondary structure in different solvents, as determined by CD analysis. google.com In an aqueous buffer, the peptide had minimal helical content. However, in a 50% TFE solution, which promotes helix formation, the α-helical content increased substantially. google.com

Table 1: Secondary Structure Content of Brevinin-2R in Different Environments google.com This table presents data for Brevinin-2R, a closely related peptide, to illustrate the conformational changes typical for this peptide family.

Environment α-Helix (%) β-Sheet (%) Turn (%) Random Coil (%)
50 mM Phosphate Buffer 9.3 19.9 38.2 32.6
50% TFE Solution 43.0 18.2 27.0 11.8

Structural Features Correlating with Bioactivity

The antimicrobial and hemolytic activities of this compound and its analogues are intrinsically linked to specific structural features. The relationship between structure and activity is a central theme in the development of new therapeutic agents based on these peptides. researchgate.net

Key structural parameters that influence bioactivity include:

Amphipathic α-helix: The formation of an amphipathic α-helix in a membrane environment is crucial. tums.ac.ir This structure places hydrophobic residues on one face of the helix and hydrophilic (often cationic) residues on the opposite face. The hydrophobic face interacts with the lipid core of the membrane, while the cationic face interacts with the negatively charged components of bacterial membranes.

Net Positive Charge: Brevinin-2 peptides are cationic. An increased net positive charge generally enhances the initial electrostatic attraction to the negatively charged bacterial membrane, often leading to greater antimicrobial potency. researchgate.net

The 'Rana Box': Many brevinin-2 peptides, including this compound, feature a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues, known as the 'Rana box'. nih.govmdpi.com While this feature is highly conserved, studies on some brevinin-2 analogues have shown that its removal does not always eliminate antimicrobial activity and can sometimes even enhance it, suggesting the primary activity resides in the N-terminal helical region. nih.govmdpi.com

Structure-activity relationship studies on various brevinin-2 analogues have demonstrated that modifying these parameters can fine-tune the peptide's biological profile. For instance, truncating the peptide to its core N-terminal active fragment or substituting specific amino acids to modulate charge and hydrophobicity can lead to analogues with improved antimicrobial efficacy and reduced toxicity. nih.govmdpi.com

Table 2: Correlation of Structural Features and Bioactivity in Brevinin-2 Analogues This table summarizes general findings from studies on various Brevinin-2 family peptides.

Structural Modification Effect on Structure Impact on Antimicrobial Activity Impact on Hemolytic Activity
Increase Net Charge (e.g., Asp -> Lys) Increases cationicity Generally increases researchgate.net Can increase
Increase Hydrophobicity (e.g., Lys -> Leu) Increases hydrophobicity Variable, can decrease if amphipathicity is lost Generally increases tums.ac.irresearchgate.net
Disruption of α-helix (e.g., D-amino acid sub) Decreases helicity Generally decreases tums.ac.ir Generally decreases tums.ac.ir
Removal of 'Rana Box' Removes C-terminal loop Often maintained or enhanced nih.govmdpi.com Variable

Biosynthesis and Molecular Biology of Brevinin 2pra Precursors

Gene Cloning and cDNA Sequence Analysis of Brevinin-2PRa Precursors

The journey to understanding the biosynthesis of this compound begins with the isolation and analysis of its genetic code. Through the powerful technique of gene cloning, specifically using complementary DNA (cDNA) libraries derived from the skin of the Hokkaido frog, Rana pirica, researchers have successfully identified and sequenced the mRNA transcript that encodes the this compound precursor. researchgate.nete-fas.org This process typically involves constructing a cDNA library from the frog's skin, a rich source of antimicrobial peptides. nih.gov This library is then screened to pinpoint the specific clone containing the genetic sequence for the this compound precursor. slideshare.net

Sequence analysis of the cloned cDNA provides a wealth of information. It reveals the complete amino acid sequence of the precursor protein, offering a blueprint for how the final this compound peptide is synthesized. nih.gov This analysis has shown that the precursor protein for this compound, like other antimicrobial peptides, is a multi-domain entity. imrpress.com

Precursor Protein Architecture

The precursor protein of this compound exhibits a characteristic tripartite structure, a common feature among antimicrobial peptides synthesized in frog skin. imrpress.com This architecture consists of a signal peptide, an N-terminal acidic spacer domain, a specific processing site, and the sequence of the mature this compound peptide itself. researchgate.net

Signal Peptide Domain

Located at the N-terminus of the precursor protein, the signal peptide is a short chain of amino acids. imrpress.com Its primary role is to direct the newly synthesized protein to the endoplasmic reticulum, the cellular machinery responsible for protein processing and transport. microbenotes.com This domain is crucial for ensuring that the precursor protein enters the secretory pathway, ultimately leading to its storage in the granular glands of the frog's skin. imrpress.com

N-terminal Acidic Spacer Domain

Following the signal peptide is an N-terminal acidic spacer domain. researchgate.net This region is characterized by a high content of acidic amino acid residues, such as aspartic acid and glutamic acid. nih.gov While its exact function is still under investigation, it is believed to play a role in the correct folding and stabilization of the precursor protein, preventing the premature activation of the antimicrobial peptide within the host's cells.

Lys-Arg Processing Site

A critical feature of the this compound precursor is the presence of a Lys-Arg (Lysine-Arginine) dipeptide sequence. researchgate.net This specific pair of basic amino acids serves as a recognition and cleavage site for processing enzymes. imrpress.com This site is a hallmark of prohormone and propeptide processing, signaling the location where the precursor will be cut to release the mature peptide.

Mature Peptide Sequence Location

The C-terminal portion of the precursor protein contains the amino acid sequence of the mature this compound peptide. researchgate.net This is the biologically active component, which, once liberated, can carry out its antimicrobial functions. The primary structure of this compound is GLMSLFKGVLKTAGKHIFKNVGGSLLDQAKCKITGEC. researchgate.net

Post-Translational Processing Mechanisms

The conversion of the inactive precursor protein into the potent this compound antimicrobial peptide is accomplished through a series of post-translational modifications. microbenotes.com These modifications are enzymatic processes that occur after the protein has been synthesized. ptglab.com

The primary event in this processing cascade is the proteolytic cleavage at the Lys-Arg processing site. imrpress.com This cleavage is carried out by specific endopeptidases, which recognize and cut the peptide bond immediately following the arginine residue. lecturio.com This releases the mature this compound peptide from the rest of the precursor.

Further modifications may also occur, such as the formation of a disulfide bridge between the two cysteine residues within the this compound sequence. researchgate.net This cyclization is a common feature of many brevinin-2 (B1175259) peptides and is important for their structural integrity and biological activity. researchgate.net

Transcriptional Regulation and Expression Profiles in Amphibian Tissues

The synthesis of this compound, like other antimicrobial peptides (AMPs) in amphibians, is a tightly controlled process, primarily regulated at the level of gene transcription. This regulation ensures that the peptide is produced in the appropriate tissues and at the necessary times to provide an effective defense against pathogens. The expression of the gene encoding the this compound precursor is influenced by developmental stages, specific tissue types, and various external stimuli.

Transcriptional Regulation

The regulation of brevinin-2 gene expression is a complex process involving specific transcription factors that bind to promoter regions of these genes. Studies on brevinin-2 genes in frogs of the Rana genus have identified key regulatory elements and transcription factors that drive their expression.

Research on Rana chensinensis has shown that the promoter regions of brevinin-2 genes contain binding sites for transcription factors belonging to the Nuclear Factor-kappa B (NF-κB) family. researchgate.netnih.gov Specifically, the transcription factors RelA and NF-κB1 have been demonstrated to be involved in activating the promoters of brevinin-2 genes. researchgate.netnih.gov This was confirmed through experiments showing that these transcription factors can directly interact with specific motifs in the promoter region of the preprobrevinin-2 gene. researchgate.net

The expression of brevinin-2 genes is significantly upregulated in response to environmental challenges, such as exposure to bacteria like Escherichia coli and Staphylococcus aureus, as well as to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. researchgate.netresearchgate.net This indicates that the transcriptional machinery for brevinin-2 genes is a crucial part of the innate immune response, allowing the frog to ramp up production of these defensive peptides when encountering pathogens. researchgate.net

Expression Profiles in Amphibian Tissues

The expression of the precursor to this compound is not uniform throughout the amphibian body but is instead localized to specific tissues and varies with the developmental stage of the animal.

Studies on the closely related mountain brown frog, Rana ornativentris, have provided detailed insights into the expression patterns of preprobrevinin-2 mRNA. In adult frogs, the primary site of expression is the skin, where the peptides are synthesized and stored in granular glands. nih.gov However, low levels of preprobrevinin-2 gene transcripts have also been detected in the small intestine and skeletal muscle. nih.gov Notably, no expression was found in the stomach, liver, or kidney of adult frogs. nih.gov

The expression of the preprobrevinin-2 gene is also closely linked to the process of metamorphosis. In the larval stages of R. ornativentris, the mRNA for preprobrevinin-2 is only detectable after the onset of metamorphosis. nih.gov Its levels peak during the metamorphic climax, which is the period of most dramatic transformation from a tadpole to a frog. nih.gov This expression pattern suggests that the production of Brevinin-2 peptides is a key developmental step in preparing the frog for a terrestrial existence, where it will encounter a different array of microbial threats. nih.gov

In contrast, the expression patterns of other antimicrobial peptides, such as prepropalustrin-2, differ, with mRNA being detected even before metamorphosis begins, indicating a differential regulation of AMP genes during development. nih.gov

The following table summarizes the expression profile of preprobrevinin-2 mRNA in various tissues of adult Rana ornativentris, providing a model for understanding the tissue-specific expression of this compound precursors.

TissueExpression Level of Preprobrevinin-2 mRNA
Skin High
Small Intestine Low
Skeletal Muscle Low
Stomach Not Detected
Liver Not Detected
Kidney Not Detected

This table is based on data from the study of preprobrevinin-2 in Rana ornativentris. nih.gov

Biological Activities and Mechanistic Studies of Brevinin 2pra

Antimicrobial Spectrum and Efficacy

Brevinin-2PRa demonstrates a broad spectrum of activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. researchgate.netnih.govscispace.com Its effectiveness is often quantified by the minimal inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

This compound is active against Gram-positive bacteria, including reference strains of Staphylococcus aureus. researchgate.netnih.gov The Brevinin-2 (B1175259) family, in general, has been noted for its significant inhibitory effects against Gram-positive bacteria. mdpi.com

The peptide exhibits potent activity against several Gram-negative bacteria, such as Escherichia coli, Enterobacter cloacae, and Klebsiella pneumoniae. researchgate.netnih.gov Notably, this compound shows high potency against a range of clinical isolates of Pseudomonas aeruginosa, with MIC values reported to be between 6 and 12 µM. researchgate.netnih.gov An important characteristic of this activity is that it remains unaffected by NaCl concentrations up to 200 mM. researchgate.netnih.gov While direct studies on this compound against Acinetobacter baumannii are not specified, a related peptide, Brevinin-2 related peptide (B2RP), has demonstrated potent inhibitory action against nosocomial isolates of multidrug-resistant Acinetobacter baumannii, with MIC values ranging from 3-6 µM. nih.gov

This compound's antimicrobial spectrum extends to fungal pathogens. researchgate.net It has been shown to be active against the yeast Candida albicans. researchgate.netnih.gov Other peptides within the broader brevinin family, such as Brevinin-1BYa, have also demonstrated particularly potent activity against C. albicans, with MIC values as low as 3 µM. researchgate.net

The emergence of multidrug-resistant (MDR) pathogens is a significant global health issue. binasss.sa.cr Antimicrobial peptides like those in the Brevinin-2 family are being investigated as potential solutions due to their unique mechanisms of action. mdpi.com The Brevinin-2 family has shown a notable inhibitory effect against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, related brevinin peptides have demonstrated efficacy against MDR strains of Acinetobacter baumannii. nih.govresearchgate.net

Table 1: Antimicrobial Activity of this compound and Related Peptides

Organism Strain Peptide MIC (µM) Source
Pseudomonas aeruginosa Clinical Isolates This compound 6 - 12 researchgate.netnih.gov
Staphylococcus aureus Reference Strain This compound Active researchgate.netnih.gov
Escherichia coli Reference Strain This compound Active researchgate.netnih.gov
Enterobacter cloacae Reference Strain This compound Active researchgate.netnih.gov
Klebsiella pneumoniae Reference Strain This compound Active researchgate.netnih.gov
Candida albicans Reference Strain This compound Active researchgate.netnih.gov
Acinetobacter baumannii MDR Isolates B2RP* 3 - 6 nih.gov
Candida albicans Reference Strain Brevinin-1BYa** 3 researchgate.net

\Brevinin-2 related peptide (B2RP) is a related peptide, not this compound.*

\*Brevinin-1BYa is a related peptide from a different brevinin subfamily.*

Activity against Fungal Pathogens (e.g., Candida species)

Mechanisms of Antimicrobial Action

The primary mechanism by which this compound and other cationic antimicrobial peptides exert their microbicidal effects is through the disruption of the microbial cell membrane. researchgate.net This interaction is largely driven by the peptide's amphipathic nature, possessing both hydrophobic and cationic (positively charged) regions. tums.ac.ir The initial attraction is electrostatic, where the peptide's positive charges interact with the negatively charged components of microbial membranes, such as phospholipids. nih.gov

Following this initial binding, the peptides disrupt the membrane integrity. smolecule.com Several models have been proposed to explain this process:

The "Barrel-Stave" Model: In this model, the peptides insert themselves into the membrane, perpendicular to the lipid bilayer. They then aggregate to form a pore or channel, similar to the staves of a barrel. The hydrophilic faces of the peptides line the interior of the pore, allowing the passage of water and ions, which leads to the dissipation of essential ion gradients and ultimately cell death. nih.govresearchgate.net

The "Carpet-Like" Model: Here, the peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, forming a "carpet-like" layer. nih.govresearchgate.net Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, causing the formation of micelles and transient pores, leading to membrane disintegration. researchgate.net

The "Toroidal Pore" Model: This model is a variation of the barrel-stave mechanism. The peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, such that the pore is lined by both the peptides and the head groups of the lipid molecules. researchgate.net

The ability of brevinins to adopt an amphipathic α-helical conformation in a membrane-like environment is crucial for this membrane-disrupting activity. tums.ac.irnih.gov This disruption of the physical barrier of the cell membrane is a rapid and effective killing mechanism, which may also contribute to the lower incidence of resistance development compared to conventional antibiotics that often target specific metabolic pathways. mdpi.com

"Carpet-Like" Model

Interaction with Intracellular Targets

While membrane disruption is a primary mechanism, some antimicrobial peptides can translocate across the cell membrane without causing immediate lysis and interact with internal cellular components. dokumen.pubimrpress.com This dual-action capability can inhibit essential cellular processes, leading to cell death. imrpress.comfrontiersin.org

Some members of the brevinin-2 family have been shown to possess the ability to hydrolyze genomic DNA. nih.govresearchgate.net After crossing the compromised cell membrane, these peptides can interact with the bacterial DNA. researchgate.net This interaction can lead to the breakdown, or hydrolysis, of the DNA molecule. nih.govresearchgate.net The degradation of genomic DNA is a lethal event for the cell, as it halts essential processes like replication and transcription, ensuring the inactivation of the pathogen. nih.govnih.govscielo.org.mx For instance, the peptide Brevinin-2PN, also from a frog species, demonstrated the ability to destroy cell membrane integrity and hydrolyze the genomic DNA of several pathogens. nih.govresearchgate.net

Genomic DNA Hydrolysis

Anticancer Activity and Cellular Mechanisms

Several peptides from the brevinin family, particularly Brevinin-2R, have demonstrated significant anticancer properties. nih.govnih.govresearchgate.net The mechanisms underlying this activity share similarities with their antimicrobial actions, primarily revolving around membrane selectivity and disruption. nih.gov

Cancer cell membranes often exhibit an increased negative charge compared to normal cells due to a higher concentration of anionic molecules like O-glycosylated mucins and phosphatidylserine (B164497) on their outer surface. nih.gov This feature makes them preferential targets for cationic peptides like brevinins. nih.gov

The primary anticancer mechanism is believed to be the permeabilization of the cancer cell membrane, leading to rapid cell death. nih.gov However, studies on Brevinin-2R reveal a more complex process that can also involve intracellular pathways. Research indicates that Brevinin-2R can induce a caspase-independent form of cell death. nih.govnih.gov Instead of triggering classical apoptosis, it appears to activate a lysosomal-mitochondrial death pathway. mdpi.comnih.gov This involves damaging the lysosomes, which releases enzymes into the cytosol, and decreasing the mitochondrial membrane potential, which disrupts cellular energy production and releases pro-death factors. nih.govnih.gov This leads to an increase in reactive oxygen species (ROS) and a decrease in cellular ATP, culminating in cell death that may also involve autophagic processes. nih.govmdpi.comnih.gov

Studies have shown that brevinin peptides can inhibit the proliferation of various cancer cell lines and induce cell cycle arrest, often at the G2/M or sub-G1 phase, which is indicative of apoptosis or other forms of cell death. researchgate.netresearchgate.netscitechdaily.com

Selective Cytotoxicity towards Cancer Cell Lines

Brevinin-2R demonstrates preferential cytotoxicity against a variety of malignant cell lines while showing considerably lower toxicity towards normal primary cells. nih.govnih.gov Research indicates its effectiveness against cancer cells of different histological origins. nih.gov The peptide has been shown to be more cytotoxic to certain cancer cell lines than conventional chemotherapy drugs like doxorubicin (B1662922) and cisplatin. nih.gov

The selectivity is highlighted by comparing its effect on cancer cells versus normal cells. For instance, Brevinin-2R is significantly more toxic to Jurkat (T-cell leukemia) cells than to normal peripheral blood mononuclear cells (PBMCs) and human T cells. nih.gov A similar selective effect is observed when comparing its cytotoxicity in A549 lung carcinoma cells to that in normal human lung fibroblasts. nih.gov

Table 1: Cytotoxicity of Brevinin-2R Against Various Cell Lines

Cell Line Cell Type Brevinin-2R Cytotoxicity Source
Jurkat T-cell leukemia High nih.govnih.gov
BJAB B-cell lymphoma High nih.govnih.gov
HT29/219 Colon carcinoma High nih.gov
SW742 Colon carcinoma High nih.govbrieflands.com
L929 Fibrosarcoma High nih.govnih.gov
MCF-7 Breast adenocarcinoma High nih.govnih.gov
A549 Lung carcinoma High nih.govnih.gov
Peripheral Blood Mononuclear Cells (PBMC) Normal primary cells Low nih.govnih.gov
Human T cells Normal primary cells Low nih.gov
Human lung fibroblasts Normal primary cells Low nih.govnih.gov

Differential Membrane Interactions with Cancer Cells

The selective action of Brevinin-2R is rooted in its differential interaction with the membranes of cancer cells compared to normal cells. nih.gov The presence of cationic amino acids in its structure facilitates a stronger interaction with the negatively charged surfaces of cancer cell membranes. nih.gov This increased negative charge on cancer cells is due to several factors:

Higher levels of O-glycosylated mucins : These molecules contribute to a net negative surface charge. nih.gov

Presence of negatively charged phosphatidylserine : In healthy cells, phosphatidylserine is typically confined to the inner leaflet of the plasma membrane. Cancer cells, however, often expose it on their outer membrane surface. nih.govfrontiersin.org

Increased membrane surface area : Cancer cells often feature a higher number of microvilli, which increases the total surface area for peptide interaction. nih.gov

These features make cancer cell membranes a preferential target for Brevinin-2R, leading to membrane modification and a subsequent cascade of cytotoxic events. nih.gov

Induction of Caspase-Independent Cell Death Pathways

Brevinin-2R triggers a form of programmed cell death that is independent of caspases, the key executioner enzymes in classical apoptosis. nih.govnih.gov Studies have shown that while Brevinin-2R induces cell death, it does not cause significant activation of caspases. nih.govnih.gov This is a crucial finding, as many cancer cells develop resistance to conventional therapies by inhibiting caspase-dependent apoptotic pathways. frontiersin.orgnih.gov

Early indicators of Brevinin-2R-induced cell death include a decrease in the mitochondrial membrane potential (ΔΨm), a reduction in total cellular ATP levels, and an increase in reactive oxygen species (ROS) production. nih.govnih.gov However, the release of mitochondrial pro-apoptotic factors like apoptosis-inducing factor (AIF) or endonuclease G, which are involved in some caspase-independent pathways, is not observed. nih.govanr.fr This suggests that Brevinin-2R utilizes a novel cell death mechanism that bypasses the need for these specific executioners. nih.gov

Lysosomal-Mitochondrial Death Pathway Involvement

The primary mechanism of Brevinin-2R-induced cytotoxicity is the activation of a lysosomal-mitochondrial death pathway. nih.govnih.gov This pathway involves a sequence of events that begins with the destabilization of lysosomes and culminates in mitochondrial dysfunction and cell death.

A critical event in Brevinin-2R's mechanism of action is the induction of lysosomal membrane permeabilization (LMP). nih.govnih.gov The peptide is observed to interact with both early and late endosomes, eventually leading to damage of the lysosomal membrane. nih.govnih.gov LMP is a lethal event for the cell, as it leads to the release of the lysosome's acidic and hydrolytic contents into the neutral pH environment of the cytosol. nih.govupenn.edu The importance of this step is demonstrated by the fact that inhibitors of LMP can prevent cell death triggered by Brevinin-2R. nih.govresearchgate.net

Following the permeabilization of the lysosomal membrane, lysosomal proteases known as cathepsins leak into the cytosol. nih.govnih.gov In the case of Brevinin-2R-induced cell death, the release of cathepsin-B and cathepsin-L is particularly significant. nih.govnih.gov Once in the cytosol, these proteases can remain active and cleave various cellular substrates, initiating a destructive cascade. mdpi.comabcam.cn The critical role of these enzymes is underscored by findings that specific inhibitors of cathepsin-B and cathepsin-L can block Brevinin-2R-induced cell death. nih.govnih.gov The released cathepsins can proteolytically activate other pro-death proteins, linking the initial lysosomal damage to subsequent mitochondrial events. nih.govmdpi.com

Cathepsin Leakage and Activation

Modulation of Mitochondrial Membrane Potential and ATP Levels

The mitochondrial membrane potential (ΔΨm) is a critical component in cellular energy storage, generated by proton pumps within the mitochondria during oxidative phosphorylation. nih.govnih.gov This electrochemical gradient is harnessed by ATP synthase to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govnih.govfrontiersin.org Consequently, the stability of both ΔΨm and intracellular ATP levels is fundamental for normal cellular function and viability. nih.govnih.gov Significant or prolonged disruptions in ΔΨm can impair ATP synthesis and trigger pathways leading to cell death. plos.org

While the broader Brevinin family of peptides is known for a range of biological activities, direct research detailing the specific effects of this compound on mitochondrial membrane potential and ATP levels is not extensively available in the current scientific literature. The primary mechanisms of action described for related peptides often involve disruption of cellular membranes, but a specific focus on mitochondrial function is less characterized. researchgate.net Therefore, a definitive statement on how this compound modulates these specific mitochondrial parameters cannot be made at this time.

Immunomodulatory Effects

This compound and related peptides from the Brevinin-2 family exhibit notable immunomodulatory properties, influencing the behavior of key immune cells and the release of signaling molecules known as cytokines. scispace.comnih.gov This activity suggests a potential role for these peptides in regulating immune responses. nih.govfrontiersin.org

Peptides belonging to the Brevinin-2 family have been shown to modulate the production of both pro-inflammatory and anti-inflammatory cytokines from immune cells. nih.gov Studies on peptides structurally related to this compound, such as Brevinin-2GU and B2RP-ERa, have demonstrated significant effects on cytokine secretion from peripheral blood mononuclear cells (PBMCs). nih.gov

Specifically, Brevinin-2GU and B2RP-ERa were found to reduce the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from PBMCs that were stimulated with Concanavalin A. nih.gov Furthermore, Brevinin-2GU was also observed to decrease the secretion of Interferon-gamma (IFN-γ) from unstimulated cells. nih.gov

Conversely, the peptide B2RP-ERa was shown to significantly elevate the secretion of several anti-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β), Interleukin-4 (IL-4), and Interleukin-10 (IL-10). nih.gov This effect was observed in both unstimulated (control) and Concanavalin A-stimulated PBMCs. nih.gov The ability to suppress pro-inflammatory cytokines while promoting anti-inflammatory ones highlights the complex immunomodulatory potential of the Brevinin-2 family. nih.govmdpi.comnih.gov

Table 1: Effects of Brevinin-2 Family Peptides on Cytokine Release from Peripheral Blood Mononuclear Cells (PBMCs)

Peptide Stimulus TNF-α Release IFN-γ Release TGF-β Release IL-4 Release IL-10 Release Reference
Brevinin-2GU Concanavalin A Not Reported Not Reported Not Reported Not Reported nih.gov
Brevinin-2GU None (unstimulated) Not Reported Not Reported Not Reported Not Reported nih.gov
B2RP-ERa Concanavalin A Not Reported nih.gov
B2RP-ERa None (unstimulated) Not Reported Not Reported nih.gov

(↑ = Increased Release; ↓ = Decreased Release)

Peripheral blood mononuclear cells (PBMCs) are a critical component of the circulating immune system, comprising lymphocytes (T cells, B cells, and NK cells) and monocytes. akadeum.com The response of these cells to various stimuli is a key aspect of an immune reaction. nih.govnih.govfrontiersin.org Research suggests that this compound is among several amphibian peptides that affect PBMCs, indicating a potential therapeutic role. scispace.com

The immunomodulatory effects detailed in the regulation of cytokine release are a direct result of the peptides' influence on PBMC activity. nih.gov For instance, the ability of Brevinin-2GU and B2RP-ERa to alter the cytokine secretion profile of PBMCs, particularly when challenged with a mitogen like Concanavalin A, demonstrates a direct modulation of their response pathways. nih.gov By controlling which cytokines are released, these peptides can effectively steer the immune response towards or away from an inflammatory state. nih.gov

Regulation of Cytokine Release (e.g., TNF, IFN-γ, TGF-β, IL-4, IL-10)

Wound Healing and Tissue Repair Mechanisms

The process of wound healing is a complex biological cascade involving cell migration, proliferation, and the expression of various signaling molecules to regenerate damaged tissue. medsci.orgmdpi.com Fibroblasts are key cells in this process, responsible for creating the new extracellular matrix. medsci.org

Studies on Brevinin-2PN, a closely related peptide to this compound identified in the dark-spotted frog, have demonstrated significant wound-healing activity. researchgate.net In laboratory models, Brevinin-2PN was shown to accelerate the closure of artificial wounds in a layer of human skin fibroblast cells. researchgate.net This "scratch closure" assay is a standard method for quantifying cell migration, a crucial step in the proliferative phase of wound repair. researchgate.netnih.govresearchgate.net The observed effect indicates that the peptide actively promotes the migration of fibroblasts into the wounded area, a fundamental requirement for tissue reconstitution. researchgate.netrsc.org

Table 2: Wound Healing Activities of a Brevinin-2 Family Peptide

Peptide Assay/Model Observed Effect Significance in Wound Healing Reference
Brevinin-2PN Human Skin Fibroblast Scratch Assay Accelerated scratch closure Promotes fibroblast migration to the wound site researchgate.net

| Brevinin-2PN | Gene Expression Analysis in Fibroblasts | Stimulation of growth factor gene expression | Enhances the signaling environment for tissue repair | researchgate.net |

In addition to promoting cell migration, Brevinin-2PN was also found to stimulate the gene expression of growth factors in human skin fibroblasts. researchgate.net Growth factors are potent signaling proteins that regulate cell proliferation, differentiation, and migration, and their expression is essential for coordinating the complex events of tissue repair. nih.govusc.edu.au By upregulating the expression of these crucial genes, peptides like Brevinin-2PN can enhance the natural signaling cascade that drives the healing process, potentially leading to more efficient and robust tissue regeneration. researchgate.netexplorationpub.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
Adenosine triphosphate (ATP)
B2RP-ERa
Brevinin-2GU
Brevinin-2PN
This compound
Concanavalin A
Interferon-gamma (IFN-γ)
Interleukin-10 (IL-10)
Interleukin-4 (IL-4)
Transforming Growth Factor-beta (TGF-β)

Acceleration of Fibroblast Migration and Scratch Closure

Cell-Penetrating Peptide (CPP) Activity and Cargo Delivery

This compound, a peptide isolated from the skin of the Hokkaido frog, Rana pirica, is recognized as a host defense peptide (HDP). dokumen.pub While primarily studied for its potent antimicrobial properties, particularly against Pseudomonas aeruginosa, its structural characteristics suggest potential cell-penetrating capabilities analogous to other HDPs. dokumen.pub HDPs are known to facilitate the internalization of molecules through an atypical endocytic uptake pathway. dokumen.pub However, specific research confirming and detailing the cell-penetrating peptide (CPP) activity of this compound is not extensively available in current scientific literature.

Endocytic Uptake Pathways

The precise endocytic uptake pathways utilized by this compound for potential entry into mammalian cells have not been experimentally determined. General studies on host defense peptides suggest that their internalization can be facilitated by an atypical endocytic process. dokumen.pub This process is often initiated by the interaction of the peptide with the cell membrane or specific surface receptors. dokumen.pub For many cell-penetrating peptides, uptake can occur through various mechanisms, including macropinocytosis, clathrin-mediated endocytosis, or caveolae-mediated endocytosis. The specific pathway is often dependent on the peptide's concentration, its cargo, and the cell type. Without direct experimental evidence for this compound, its specific endocytic mechanism remains speculative.

Potential for Intracellular Biomolecule Delivery

The potential of this compound as a vehicle for the intracellular delivery of biomolecules has been postulated due to its classification as a host defense peptide with structural similarities to cell-penetrating peptides. dokumen.pub The ability of CPPs to transport various cargo molecules—such as nucleic acids, proteins, and nanoparticles—across the cell membrane is a key area of research for therapeutic applications. While this compound is a candidate for development as an anti-infective agent, its efficacy as a cargo delivery tool has not been specifically demonstrated. dokumen.pub Further research is required to explore and validate its capacity for delivering biomolecules into cells and to understand the efficiency and mechanisms of such a process.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Amino Acid Sequence Variations on Activity and Selectivity

The antimicrobial action of peptides like Brevinin-2PRa is heavily dependent on a delicate balance between cationicity (positive charge) and hydrophobicity. rsc.org Cationic residues, such as lysine (B10760008) (Lys) and arginine (Arg), facilitate the initial electrostatic attraction to the negatively charged components of bacterial cell membranes. nih.govmdpi.com Hydrophobic residues, on the other hand, are crucial for inserting the peptide into the lipid bilayer, which ultimately leads to membrane disruption and cell death. mdpi.comtums.ac.ir

Studies on related brevinin peptides have demonstrated the critical nature of this balance. For instance, in a Brevinin-2-related peptide (B2RP), increasing cationicity by substituting the fourth residue, an aspartic acid (Asp), with a lysine ([D4K]B2RP) led to a significant increase in antimicrobial potency against Escherichia coli, Staphylococcus aureus, and Candida albicans without a corresponding rise in hemolytic activity. researchgate.netnih.gov This suggests that enhancing the net positive charge can boost antimicrobial efficacy while maintaining selectivity for microbial over host cells.

Conversely, modifications that increase hydrophobicity often lead to greater hemolytic activity, a measure of toxicity towards red blood cells. Increasing both hydrophobicity and amphipathicity in B2RP through substitutions like K16A and K16L resulted in a roughly five-fold increase in hemolytic activity without improving antimicrobial strength. researchgate.netnih.gov This highlights that excessive hydrophobicity can diminish the therapeutic potential of the peptide by increasing its non-specific toxicity. researchgate.nettums.ac.ir

Table 1: Effect of Amino Acid Substitutions on the Activity of a Brevinin-2-Related Peptide (B2RP)

Analog Substitution Key Change Antimicrobial Potency Hemolytic Activity
[D4K]B2RP Asp(4) -> Lys Increased cationicity Increased Not significantly changed
[K16A]B2RP Lys(16) -> Ala Increased hydrophobicity/amphipathicity Not increased Increased ~5-fold
[K16L]B2RP Lys(16) -> Leu Increased hydrophobicity/amphipathicity Not increased Increased ~5-fold
[L18K]B2RP Leu(18) -> Lys Increased cationicity/amphipathicity Decreased Decreased

Data sourced from studies on a closely related Brevinin-2 (B1175259) peptide to illustrate the principles of cationicity and hydrophobicity. researchgate.netnih.gov

In a membrane-like environment, Brevinin-2 peptides typically fold into an amphipathic alpha-helical structure. nih.govnih.gov This conformation is characterized by the spatial segregation of hydrophobic and hydrophilic (cationic) residues onto opposite faces of the helix. uci.edu This amphipathicity is crucial for the peptide's ability to interact with and disrupt the cell membrane. tums.ac.ir

The stability and extent of the alpha-helix directly influence biological activity. tums.ac.ir A higher proportion of alpha-helicity is often linked to increased membrane-disrupting capabilities. nih.gov However, excessive helicity can also increase toxicity towards host cells, such as erythrocytes. tums.ac.ir Therefore, an optimal level of helicity and amphipathicity is necessary for potent and selective antimicrobial action. For example, the introduction of a proline residue, known to create a kink, can disrupt the helical structure and significantly reduce both antimicrobial and hemolytic activities. semanticscholar.org Conversely, strategic amino acid substitutions that stabilize the helical conformation can enhance potency. semanticscholar.org

Role of Cationic Residues and Hydrophobicity

Truncation Studies and Identification of Active Fragments

Truncation studies, which involve systematically shortening the peptide from either the N- or C-terminus, are vital for identifying the minimal sequence required for biological activity. Research on various brevinin family peptides has shown that the N-terminal region is often primarily responsible for antimicrobial action. nih.gov

For some peptides in the brevinin family, the C-terminal region, including the "Rana box" disulfide loop, can be removed without a complete loss of activity. nih.govnih.gov In some cases, truncated analogs lacking the C-terminal loop have even shown improved antimicrobial activity and reduced hemolytic effects compared to the full-length parent peptide. nih.gov For instance, a study on Brevinin-2GHk demonstrated that an N-terminal 25-mer fragment exhibited potent antimicrobial activity with low cytotoxicity. nih.gov This suggests that for certain Brevinin-2 peptides, the N-terminal alpha-helical domain is the core active region responsible for membrane permeabilization. nih.gov

Modifications to the Ranabox Domain and Disulfide Bridge

This compound possesses a characteristic C-terminal cyclic domain, known as the "Rana box," formed by a disulfide bridge between two cysteine (Cys) residues. researchgate.netnih.gov This feature is common among many frog skin antimicrobial peptides. nih.gov The primary structure of the Rana box in Brevinin-2 peptides typically contains two conserved cysteines and a lysine. nih.gov

The functional role of the Rana box appears to differ between peptide families. In Brevinin-1 (B586460) peptides, this cyclic structure is often crucial for activity and structural stability. nih.govnih.gov However, for Brevinin-2 and related peptides, the Rana box can be considered redundant. nih.gov Studies have shown that removing the disulfide loop or replacing the cysteine residues to create a linear analog does not necessarily eliminate bioactivity. nih.govnih.gov In fact, for some peptides, eliminating the disulfide bridge can lead to analogs with enhanced antimicrobial potency and lower toxicity. nih.gov These findings suggest that the specific amino acid composition within the C-terminal domain may be more critical to function than the integrity of the disulfide bridge itself. nih.gov

Development of Synthetic Analogs with Altered Properties

The insights gained from SAR studies are applied to the rational design of synthetic analogs with superior therapeutic profiles—namely, increased antimicrobial potency and reduced toxicity to host cells.

Several strategies are employed to create this compound analogs with enhanced efficacy. A primary approach involves optimizing the net positive charge. As demonstrated with the [D4K]B2RP analog, substituting an acidic or neutral residue with a cationic one (like lysine) can significantly boost antimicrobial activity, often without increasing hemolytic effects. researchgate.netnih.gov

Another strategy involves fine-tuning the hydrophobicity. While a certain level of hydrophobicity is essential, it must be carefully balanced to avoid increasing toxicity. researchgate.net This can be achieved by substituting specific hydrophobic residues. For example, replacing a phenylalanine with a leucine (B10760876) has been shown to decrease toxicity in some Brevinin-2PR analogs. researchgate.net

Combining these modifications can lead to highly selective and potent analogs. For instance, analogs of B2RP were developed that combined the [D4K] substitution with other changes, such as [L18K]. Although the [L18K] substitution alone decreased potency, the double-mutant [D4K, L18K]B2RP retained strong activity against bacteria like Acinetobacter baumannii while exhibiting very low hemolytic activity. nih.govresearchgate.netnih.gov These rationally designed peptides hold promise as templates for developing new antimicrobial agents.

Table 2: Summary of Rational Design Strategies for Brevinin-2 Analogs

Strategy Modification Example Rationale Desired Outcome
Increase Cationicity Substitution of a neutral/acidic residue with Lysine (e.g., D4K) Enhance electrostatic attraction to bacterial membranes Increased antimicrobial potency with minimal change in hemolysis researchgate.netnih.gov
Optimize Hydrophobicity Substitution of Phenylalanine with Leucine Reduce excessive hydrophobicity to decrease non-specific membrane interaction Lowered hemolytic activity researchgate.net
Truncate Peptide Removal of the C-terminal Rana box domain Isolate the core N-terminal active region Potentially increased antimicrobial activity and reduced toxicity nih.gov
Combine Modifications Create double mutants (e.g., [D4K, L18K]) Balance enhanced potency from increased charge with reduced toxicity Retain high antimicrobial activity against specific pathogens with very low hemolysis nih.govnih.gov

Strategies for Modulating Cell Selectivity (e.g., bacterial vs. mammalian cell interactions)

The therapeutic potential of antimicrobial peptides (AMPs) like this compound is contingent not only on their potency against microbes but also on their selectivity for bacterial cells over host (mammalian) cells. High hemolytic activity (the lysis of red blood cells) is a common limitation for many AMPs, hindering their clinical application. Consequently, a primary focus of structure-activity relationship (SAR) studies is to rationally design analogs with an improved therapeutic index—maximizing antimicrobial efficacy while minimizing toxicity to mammalian cells. Key strategies involve the targeted modification of physicochemical properties such as cationicity, hydrophobicity, and amphipathicity.

A central strategy is to modulate the peptide's net positive charge. Increasing cationicity, typically by substituting neutral or acidic amino acid residues with basic ones like lysine (Lys) or arginine (Arg), can enhance the initial electrostatic attraction to the negatively charged bacterial membrane, while having less affinity for the zwitterionic or neutral outer leaflet of mammalian cell membranes. frontiersin.orgnih.gov For instance, in a Brevinin-2-related peptide (B2RP), substituting the acidic residue aspartic acid (Asp) at position 4 with a cationic lysine resulted in a significant increase in potency against Escherichia coli and Staphylococcus aureus without a corresponding increase in hemolytic activity. frontiersin.org This suggests that enhancing the net positive charge can bolster bacterial cell targeting. nih.govfrontiersin.org However, an excessive net charge can also lead to increased hemolytic activity, indicating the need for a careful balance. nih.gov

Hydrophobicity is another critical parameter that directly influences lytic activity. Increased hydrophobicity often correlates with stronger antimicrobial action but also with higher hemolytic activity, as it facilitates the insertion of the peptide into the lipid core of both bacterial and mammalian membranes. frontiersin.orgnih.gov Therefore, strategies often aim to reduce hydrophobicity to decrease mammalian cell toxicity. In analogs of Brevinin-2PR, substituting the highly hydrophobic phenylalanine (Phe) with the less hydrophobic leucine (Leu) resulted in reduced toxicity against red blood cells. nih.gov Conversely, in studies of B2RP, increasing hydrophobicity by replacing lysine with leucine or alanine (B10760859) led to a roughly five-fold increase in hemolytic activity without improving antimicrobial potency. frontiersin.org This highlights a common trade-off where enhancing hydrophobicity can indiscriminately increase lytic activity against both cell types.

The interplay between charge, hydrophobicity, and the spatial arrangement of residues (amphipathicity) is crucial. Analogs of a Brevinin-2-related peptide, [Lys(4), Lys(18)]B2RP and [Lys(4), Ala(16), Lys(18)]B2RP, were developed that retained potent activity against multidrug-resistant Acinetobacter baumannii while exhibiting very low hemolytic activity. scispace.comebi.ac.uk These modifications finely tuned the balance of cationicity and amphipathicity to achieve greater selectivity.

Structural modifications, such as the truncation of the peptide or removal of specific domains, represent another avenue for improving cell selectivity. The C-terminal "Rana box," a disulfide-bridged loop characteristic of many brevinins, is not always essential for antimicrobial activity. frontiersin.org Studies on Brevinin-2GUb and other peptides have shown that removing the Rana box can lead to analogs with significantly improved bioactivity and weaker toxic effects. frontiersin.orgmdpi.com This suggests that the N-terminal amphipathic α-helical domain is the primary driver of antimicrobial action and that truncating the peptide to its core active fragment is a viable strategy for creating smaller, more selective, and potentially more cost-effective therapeutic agents. frontiersin.org

Table 1: Effects of Structural Modifications on the Selectivity of Brevinin Analogs This table summarizes research findings on various Brevinin analogs to illustrate the principles of modulating cell selectivity. The results are indicative of the strategies applied to the broader Brevinin family.

Parent PeptideModificationKey FindingImpact on Selectivity
Brevinin-2-related peptide (B2RP)Asp(4) → Lys (Increases net charge)2-4 fold increase in antimicrobial potency against E. coli and S. aureus; no significant change in hemolytic activity. frontiersin.orgImproved: Enhanced bacterial targeting without increasing mammalian toxicity.
Brevinin-2-related peptide (B2RP)Lys(16) → Leu/Ala (Increases hydrophobicity)~5-fold increase in hemolytic activity; no increase in antimicrobial potency. frontiersin.orgReduced: Increased indiscriminate lysis of mammalian cells.
Brevinin-2-related peptide (B2RP)Leu(18) → Lys (Increases cationicity and amphipathicity)Decreased both antimicrobial potency and hemolytic activity. frontiersin.orgebi.ac.ukAltered: Modification was detrimental to overall desired activity.
Brevinin-2-related peptide (B2RP)[Lys(4), Lys(18)]B2RP & [Lys(4), Ala(16), Lys(18)]B2RP Retained activity against A. baumannii but showed very low hemolytic activity (LC50 > 200 µM). scispace.comebi.ac.ukSignificantly Improved: Maintained efficacy against a key pathogen while minimizing mammalian toxicity.
Brevinin-2PRc / Brevinin-2PRdPhe → Leu (Reduces hydrophobicity)Lowered toxicity against red blood cells. nih.govImproved: Reduced mammalian cell toxicity.
Brevinin-2GUbDeletion of the C-terminal Rana box Resulted in an analog (tB2U-K) with powerful selectivity and much lower hemolytic activity than the parent peptide. frontiersin.orgImproved: Enhanced selectivity by removing a non-essential structural motif that may contribute to toxicity.

Computational Modeling and Predictive Approaches in SAR

In parallel with experimental synthesis and testing, computational modeling and predictive approaches have become indispensable tools in the structure-activity relationship (SAR) studies of antimicrobial peptides, including those of the brevinin family. These in silico methods accelerate the design-test-analyze cycle, reduce costs, and provide deeper insights into the molecular determinants of peptide function, guiding the rational design of new analogs with enhanced potency and selectivity. mdpi.comnih.gov

One of the foundational computational techniques is the analysis of secondary structure and physicochemical properties. Simple bioinformatic tools like helical wheel projections (e.g., using servers like HeliQuest) are routinely used to visualize the amphipathic nature of peptides like this compound. frontiersin.org These models help researchers predict how amino acid substitutions will affect the segregation of hydrophobic and hydrophilic residues, which is critical for membrane interaction and lytic activity. frontiersin.orgmdpi.com By calculating parameters such as hydrophobicity, hydrophobic moment, and net charge, researchers can pre-screen potential analogs for desired characteristics before undertaking costly and time-consuming chemical synthesis. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more advanced predictive approach. QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govresearchgate.net For antimicrobial peptides, QSAR analyses can reveal which properties are most influential for antimicrobial potency versus hemolytic toxicity. researchgate.net For example, a QSAR analysis of various AMPs revealed that a decrease in lipophilicity conferred greater selectivity for pathogenic cells over mammalian cells, while an increased net charge specifically enhanced selectivity towards Gram-negative bacteria and fungi. researchgate.net Such models can predict the activity of novel, unsynthesized peptide sequences, thereby prioritizing the most promising candidates for experimental validation. mdpi.com

Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how peptides interact with model membranes. Although less common for peptides that disrupt membranes than for enzyme inhibitors, docking can be used to study peptide interactions with specific bacterial cell wall components or to model peptide-peptide aggregation. biomedpharmajournal.orgmdpi.comresearchgate.net MD simulations can model the process of a peptide inserting into and disrupting a lipid bilayer, helping to elucidate its mechanism of action (e.g., "barrel-stave" vs. "carpet" model) and revealing how specific residues contribute to membrane destabilization. mdpi.com

More recently, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for AMP discovery and design. nih.govmdpi.com ML models can be trained on large databases of known AMPs to recognize the complex sequence patterns that confer antimicrobial activity. nih.govnih.govfrontiersin.org These trained models can then be used to screen vast virtual libraries of peptides or even generate entirely new de novo sequences with a high probability of being effective and selective. frontiersin.orgnih.gov For instance, ML approaches have been used to design temporin-like peptides and have shown high success rates in predicting the antimicrobial efficacy of designed peptides against pathogens like E. coli. frontiersin.org These computational strategies represent the frontier of AMP design, moving from modifying existing scaffolds to creating novel molecules with optimized therapeutic profiles. mdpi.com

Comparative Genomics and Evolutionary Biology of Brevinins

Phylogenetic Analysis of Brevinin-2PRa and Related Peptides

Phylogenetic analysis of antimicrobial peptides is a valuable tool for understanding the evolutionary relationships between amphibian species. researchgate.net The primary amino acid sequences of peptides within the brevinin superfamily, including the brevinin-1 (B586460) and brevinin-2 (B1175259) families, have been effectively used as phylogenetic biomarkers to study the relationships among species of the family Ranidae. researchgate.net

Studies involving cladistic analysis based on the primary structures of brevinin-2 peptides have provided insights into the evolutionary placement of their source organisms. For instance, such analysis demonstrated a close phylogenetic relationship between Rana pirica, the Hokkaido frog from which this compound was first isolated, and the Japanese mountain brown frog, Rana ornativentris. researchgate.netnih.gov This suggests that the genes encoding these peptides evolved from a common ancestor and their divergence reflects the speciation events that separated these frog populations.

Phylogenetic trees constructed using the sequences of various antimicrobial peptides often show that peptides from closely related species segregate together, forming distinct clades. nih.gov This clustering pattern supports the hypothesis that the diversity of these peptides arose from gene duplication events that occurred after the divergence of the species. nih.gov However, the evolutionary history is not always straightforward. Some studies have shown that different AMP families, such as Temporin and Brevinin, may not form monophyletic clades, suggesting they might belong to the same gene family and share a more complex evolutionary origin. diva-portal.org The relationships inferred from ranid frog AMPs like brevinins indicate that numerous duplication events and subsequent divergence have shaped the modern diversity of these gene families. oup.com

Sequence Conservation and Divergence across Amphibian Species

A common feature in many brevinin peptides is a C-terminal disulfide-bridged cyclic heptapeptide (B1575542) structure, often referred to as the "Rana box" (Cys-(Xaa)n-Cys). nih.gov This was initially thought to be essential for the peptide's antimicrobial function. However, the discovery of naturally occurring C-terminal truncated brevinin peptides that lack this complete cyclic structure has challenged this hypothesis, indicating that functional diversity can exist even with variations in this region. nih.gov

In stark contrast to the hyper-variability of the mature peptide region, the signal peptide sequences of brevinin precursors are highly conserved across different species. vulcanchem.com This suggests a strong evolutionary pressure to maintain the efficiency of the secretory pathway responsible for processing and releasing the mature peptides. vulcanchem.com This pattern of conserved precursor regions and diverse mature peptide sequences points to a balanced evolutionary strategy: preserving essential biosynthetic mechanisms while allowing for rapid adaptation of the functional domain to new microbial threats. vulcanchem.com

FeatureConservation LevelImplication
Signal Peptide HighPreserves the integrity of the peptide secretion pathway. vulcanchem.com
Mature Peptide Low (Hyper-variable)Allows for adaptation to a wide range of pathogens. nih.govvulcanchem.com
"Rana box" (C-terminal) Moderate to LowVariation suggests it is not universally essential for activity. nih.gov
Specific Residues (e.g., Lys15, Cys27) High within FamilyLikely crucial for fundamental structural or functional roles. researchgate.net

Evolutionary Pressures Driving Brevinin Diversity

The remarkable diversity within the brevinin superfamily is not random but is shaped by significant evolutionary pressures. The primary driver is believed to be the co-evolutionary "arms race" between the frog host and the diverse array of pathogens in its environment. researchgate.net This dynamic necessitates a versatile and rapidly evolving chemical defense system.

The evolution of amphibian AMPs is marked by frequent gene duplication, followed by diversification. nih.gov This process creates a large pool of genetic material from which novel peptide variants can arise. Positive selection, a process where new advantageous genetic variants sweep through a population, has been identified as a key force acting on the mature peptide region of brevinin genes. diva-portal.orgnih.gov This rapid evolution allows for the generation of peptides with new functional properties, enabling the host to counteract newly emerging pathogens or those that have developed resistance to existing peptides. nih.gov

Functional Divergence within the Brevinin Superfamily

The sequence diversity generated by evolutionary pressures has led to significant functional divergence within the brevinin superfamily. nih.gov While primarily known for their antimicrobial properties, different brevinin peptides have evolved to perform a range of biological activities. nih.govnih.gov

Brevinin-1 family members are often characterized by potent, broad-spectrum antimicrobial activity. nih.gov However, this high potency is frequently accompanied by significant hemolytic activity (the ability to rupture red blood cells), which limits their potential as therapeutic agents. nih.govnih.gov

In contrast, peptides in the brevinin-2 family can exhibit a more favorable balance of properties. This compound, for example, shows potent activity against Gram-negative bacteria like Pseudomonas aeruginosa while displaying relatively low hemolytic activity. researchgate.netnih.gov This suggests a functional adaptation that enhances specificity towards microbial targets over host cells.

Beyond antimicrobial action, functional divergence has led to the emergence of brevinins with entirely different primary functions. Some members of the superfamily have been identified as having promising anticancer activity; Brevinin-2R, for instance, shows a better therapeutic window than some conventional chemotherapy drugs. nih.gov Other brevinins have evolved to play roles in metabolic regulation. Brevinin-2GUb, isolated from Hylarana guntheri, has been shown to stimulate the release of insulin, highlighting a novel endocrine function. nih.gov This functional plasticity demonstrates how a single ancestral gene family can evolve into a suite of molecules with diverse and specialized roles in host defense and physiology.

Peptide ExampleFamilyPrimary Function(s)Source Organism
This compound Brevinin-2Potent antimicrobial, low hemolytic activity. researchgate.netnih.govRana pirica nih.gov
Brevinin-1 (general)Brevinin-1Broad-spectrum antimicrobial, high hemolytic activity. nih.govVarious Rana species nih.gov
Brevinin-2R Brevinin-2Anticancer, antimicrobial. nih.govRana ridibunda nih.gov
Brevinin-2GUb Brevinin-2Insulin-releasing, antimicrobial. nih.govHylarana guntheri nih.gov

Advanced Research Methodologies and Techniques

Peptidomics and Proteomics for Isolation and Characterization

The initial identification and characterization of Brevinin-2PRa from the skin secretions of the Hokkaido frog, Rana pirica, were accomplished through a combination of peptidomic and proteomic approaches. researchgate.netnih.gov These methodologies are crucial for analyzing the complex mixture of peptides present in biological samples.

Peptidomic analysis of the frog's skin secretions involves the systematic study of the full complement of peptides. units.it This process typically begins with the extraction of the secretions, followed by a pre-fractionation step to enrich for low molecular weight proteins and peptides. d-nb.info Subsequent separation and analysis, often using techniques like mass spectrometry, allow for the identification and sequencing of novel peptides like this compound. d-nb.info Proteomic workflows, while broader in scope, provide the foundation for identifying the protein precursors of these peptides and understanding their post-translational modifications. d-nb.info

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable tool for the purification and detailed structural analysis of peptides like this compound. openaccessjournals.comnih.gov HPLC separates the components of a mixture based on their differential affinities for a stationary and a mobile phase, allowing for the isolation of individual peptides from complex biological extracts. openaccessjournals.com

Reversed-phase HPLC (RP-HPLC) is commonly employed for peptide purification. researchgate.net In the study of frog skin secretions, crude extracts are often first partially purified and then subjected to multiple rounds of RP-HPLC using different column chemistries (e.g., C18, C8, or phenyl) to achieve high purity of the target peptide. researchgate.net The eluted fractions are continuously monitored, and those containing the peptide of interest are collected.

Following purification, electrospray ionization mass spectrometry (ESI-MS) is used to determine the precise molecular weight of the peptide. researchgate.net Tandem mass spectrometry (MS/MS) is then utilized to determine the amino acid sequence by fragmenting the peptide and analyzing the resulting fragment ions. researchgate.net This combination of HPLC and MS provides a powerful and sensitive method for the definitive identification and characterization of this compound. mdpi.commdpi.com

Spectroscopic Methods

Spectroscopic techniques are pivotal in elucidating the structural and interactive properties of this compound, particularly its behavior in the presence of model membrane systems.

Fluorescence Spectroscopy for Membrane Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of peptides with lipid membranes. nih.govfrontiersin.org This method often utilizes the intrinsic fluorescence of tryptophan residues within the peptide's sequence or extrinsic fluorescent probes that are sensitive to their environment. nih.govunesp.br

In the case of Brevinin-2-related peptides, fluorescence experiments have revealed that the N-terminal tryptophan residue inserts into the hydrophobic core of membrane-mimicking micelles. nih.gov This is observed as a blue shift in the fluorescence emission spectrum of tryptophan, indicating its transition to a more nonpolar environment. Such studies provide critical insights into how this compound initially associates with and penetrates the lipid bilayer of target cells. nih.gov The development of advanced fluorescence techniques, such as fluorescence correlation spectroscopy (FCS), further allows for the real-time study of these dynamic interactions in living cell membranes with high spatial and temporal resolution. frontiersin.org

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for quantifying the real-time binding kinetics between a ligand and an analyte. nih.govyoutube.com In the context of this compound, SPR can be used to measure the affinity and the association and dissociation rate constants of the peptide's interaction with model lipid membranes or specific molecular targets. nih.govnih.gov

In a typical SPR experiment, a lipid bilayer mimicking a cell membrane is immobilized on a sensor chip. nih.gov A solution containing this compound is then flowed over the surface. The binding of the peptide to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.com By analyzing the shape of the resulting sensorgram, which plots the binding response against time, researchers can determine key kinetic parameters. benthamopenarchives.com This data is crucial for understanding the strength and dynamics of the peptide-membrane interaction, which are fundamental to its antimicrobial activity. nih.govmdpi.com

Biophysical Assays for Membrane Permeabilization

A key aspect of the antimicrobial action of this compound is its ability to disrupt the integrity of microbial cell membranes. Biophysical assays are employed to directly measure this membrane permeabilization activity.

Liposome (B1194612) Leakage Assays

Liposome leakage assays are a common method to assess the ability of a peptide to form pores or otherwise disrupt a lipid bilayer. rsc.orgresearchgate.net These assays utilize liposomes, which are artificially prepared vesicles made of a lipid bilayer, encapsulating a fluorescent dye. mdpi.comnih.gov

A frequently used system involves the co-encapsulation of the fluorescent dye 8-Aminonaphthalene-1,3,6-Trisulfonic Acid (ANTS) and its quencher, p-Xylene-Bis-Pyridinium Bromide (DPX), within the liposomes. researchgate.netnih.gov In their encapsulated state, the fluorescence of ANTS is quenched by DPX. nih.gov When this compound is introduced and it permeabilizes the liposome membrane, the encapsulated contents are released and diluted into the surrounding buffer. researchgate.net This separation of ANTS from DPX results in a measurable increase in fluorescence, providing a direct indication of membrane leakage. nih.govnih.gov By varying the peptide concentration and lipid composition of the liposomes, researchers can gain detailed insights into the efficiency and selectivity of this compound's membrane-disrupting activity. rsc.orgmdpi.com

Membrane Potential Assays

Membrane potential assays are crucial for investigating the effects of antimicrobial peptides like this compound on the integrity and function of bacterial cell membranes. These assays measure the electrical potential difference across a membrane, which is vital for cellular processes such as energy production and transport. A common method involves using fluorescent dyes that respond to changes in membrane potential. nih.gov For instance, cationic dyes like Rhodamine 123 accumulate in mitochondria (or bacteria) in a manner dependent on the membrane potential; a decrease in potential leads to reduced fluorescence intensity. nih.gov

Another approach utilizes potentiometric probes like tetramethylrhodamine (B1193902) methyl ester (TMRM), whose fluorescence is also sensitive to changes in both plasma and mitochondrial membrane potential. imageanalyst.netdomainex.co.uk When this compound, a cationic peptide, interacts with the negatively charged bacterial membrane, it is expected to cause depolarization. This disruption can be quantified by monitoring the fluorescence of such dyes. A significant decrease in fluorescence intensity after the application of this compound would indicate a loss of membrane potential, suggesting the formation of pores or channels that disrupt the cell's energy homeostasis and lead to cell death. nih.gov

Cellular Assays for Mechanism of Action

Flow Cytometry for Cell Death and Membrane Integrity

Flow cytometry is a powerful technique for analyzing the physiological state of individual cells within a population, making it ideal for studying how this compound induces cell death. nih.gov This method can differentiate between various modes of cell death, such as apoptosis and necrosis, by assessing cellular characteristics like plasma membrane integrity and DNA content. nih.gov

To assess membrane integrity, cells treated with this compound can be stained with dyes like propidium (B1200493) iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. If this compound compromises the membrane, PI enters the cell, binds to DNA, and emits a strong red fluorescence, which can be quantified by the flow cytometer. This allows for a precise count of cells with damaged membranes.

Furthermore, flow cytometry can distinguish between apoptotic and necrotic cell death pathways. nih.govnih.gov Apoptosis is a programmed cell death characterized by cellular shrinkage and membrane blebbing, while necrosis involves cell swelling and lysis. au.dk By using a combination of dyes, such as Annexin V (which binds to phosphatidylserine (B164497) exposed on apoptotic cells) and PI, researchers can quantify the proportions of live, apoptotic, and necrotic cells following exposure to this compound. This provides detailed insights into the peptide's cytotoxic mechanism.

Assay Parameter Technique/Dye Principle Expected Outcome with this compound
Membrane IntegrityPropidium Iodide (PI) StainingPI enters and stains cells only with compromised membranes.Increased percentage of PI-positive cells, indicating membrane permeabilization.
Cell Death PathwayAnnexin V/PI Dual StainingAnnexin V detects early apoptotic cells; PI detects late apoptotic/necrotic cells.A shift in the cell population towards Annexin V-positive and/or PI-positive quadrants.
Mitochondrial PotentialJC-1 or TMRM DyesDyes accumulate in mitochondria based on membrane potential, with fluorescence changes indicating depolarization. nih.govDecreased fluorescence ratio (e.g., red/green for JC-1), indicating mitochondrial dysfunction.

Confocal Microscopy for Subcellular Localization

Confocal laser scanning microscopy offers high-resolution imaging that allows for the precise visualization of subcellular structures and the localization of molecules within living cells. nih.gov To determine where this compound acts within a target cell, the peptide can be chemically synthesized with a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC) or a green fluorescent protein (GFP). researchgate.netresearchgate.net

Once the fluorescently-labeled this compound is introduced to bacterial or other target cells, confocal microscopy can track its movement in real-time. nih.gov This technique enables researchers to observe whether the peptide remains on the cell surface, integrates into the plasma membrane, or penetrates the cell to interact with internal components. By co-localizing the peptide's fluorescence signal with stains for specific organelles (e.g., DAPI for the nucleus or specific mitochondrial probes), its precise subcellular target can be identified. microscopyu.com This information is critical for understanding whether the primary mechanism of action is limited to membrane disruption or involves interactions with intracellular targets.

Real-time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

Real-time quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method used to detect and quantify messenger RNA (mRNA) levels for specific genes. This technique can reveal how cells respond to external stimuli, such as an antimicrobial peptide, at the genetic level. nih.gov The process involves converting mRNA from treated cells into complementary DNA (cDNA) and then amplifying specific gene sequences, with the amplification process monitored in real-time using fluorescent dyes.

When bacteria are exposed to a sublethal concentration of this compound, they may activate stress response pathways as a defense mechanism. Researchers can use RT-qPCR to measure changes in the expression of genes involved in processes like cell wall repair, efflux pump operation, or general stress responses. By comparing the gene expression profiles of treated versus untreated cells, one can identify the specific cellular pathways that are perturbed by this compound. scirp.org This provides a molecular snapshot of the cell's attempt to counteract the peptide's antimicrobial activity.

Gene Category Example Target Gene Potential Function Hypothesized Expression Change with this compound
Cell Wall StressliaFResponse to cell envelope stressUpregulation
General Stress ResponseuspA (Universal Stress Protein)General survival under stressUpregulation
Efflux PumpsacrBMulti-drug efflux pump componentUpregulation
DNA RepairrecARecombinase A, DNA repairUpregulation

Molecular Dynamics Simulations and Computational Chemistry

Molecular dynamics (MD) simulations and computational chemistry are powerful theoretical tools used to study the structure, dynamics, and interaction of molecules at an atomic level. wikipedia.orgescholarship.org These methods have become standard for investigating biomolecules and can predict phenomena that are difficult to observe experimentally. nih.govmdpi.com For this compound, MD simulations can provide profound insights into its mechanism of action by modeling its interaction with a bacterial membrane. units.it

Using software like LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator), researchers can build a computational model of a lipid bilayer that mimics a bacterial cell membrane. lammps.org The this compound peptide is then introduced into this simulated environment. The simulation calculates the forces between all atoms and tracks their movements over time, revealing how the peptide approaches, inserts into, and potentially disrupts the membrane. nih.gov These simulations can elucidate the peptide's conformational flexibility, identify key amino acid residues involved in membrane binding, and visualize the formation of pores or other membrane defects. units.it Computational chemistry methods, such as Density Functional Theory (DFT), can complement these simulations by calculating the energies of different peptide conformations or its binding affinity to lipid molecules. escholarship.org

Computational Method Application to this compound Information Gained
Molecular Dynamics (MD)Simulating the peptide in a model bacterial membrane environment.Conformational changes, orientation and depth of insertion, mechanism of pore formation, peptide-lipid interactions. mdpi.com
Protein-Ligand DockingPredicting the binding mode of this compound to specific membrane components or receptors.Identification of key binding residues, prediction of binding affinity.
Density Functional Theory (DFT)Calculating electronic structure and energies of the peptide.Understanding peptide stability, charge distribution, and reactivity. wikipedia.org
Free Energy CalculationsDetermining the energy landscape of the peptide crossing the membrane.Quantifying the energetic favorability of membrane insertion versus surface association. mdpi.com

Future Research Directions and Unexplored Avenues for Brevinin 2pra

Investigation of Synergistic Activities with Other Antimicrobials

A promising strategy to enhance the efficacy of antimicrobial agents and combat resistance is through combination therapy. ulaval.ca Future studies should systematically investigate the synergistic effects of Brevinin-2PRa with conventional antibiotics and other antimicrobial peptides (AMPs). The checkerboard assay is a common method to assess these interactions. ulaval.cafrontiersin.org

Key Research Objectives:

Screening for Synergy: Test this compound in combination with a broad range of antibiotics that have different mechanisms of action, such as cell wall synthesis inhibitors (e.g., oxacillin), protein synthesis inhibitors, and DNA synthesis inhibitors. frontiersin.org

Elucidating Mechanisms of Synergy: Investigate how this compound interacts with other antimicrobials to produce a synergistic effect. This could involve membrane permeabilization by this compound, facilitating the entry of the second antimicrobial agent. researchgate.net

Evaluating Triple Combinations: Explore the potential of triple combinations, which have sometimes shown greater efficacy than double combinations against pandrug-resistant bacteria. mdpi.com

Table 1: Potential Antimicrobial Agents for Synergy Studies with this compound

Antimicrobial ClassExample(s)Rationale for Combination
PolymyxinsColistin, Polymyxin BOften used in combinations against multidrug-resistant Gram-negative bacteria. mdpi.com
Beta-lactamsMeropenem, SulbactamCell wall active agents that could be more effective if the outer membrane is disrupted by this compound. mdpi.com
RifamycinsRifampicinA different mechanism of action that could lead to synergistic killing. frontiersin.orgmdpi.com
GlycopeptidesVancomycinPrimarily active against Gram-positive bacteria, but synergy could broaden the spectrum. frontiersin.org
Other AMPsTemporins, PexigananCombining peptides with different structures and targets may enhance overall activity. researchgate.netresearchgate.net

Exploration of Novel Receptor-Independent Mechanisms

While many peptides exert their effects through specific receptors, AMPs like this compound often act directly on the microbial membrane. researchgate.net Understanding these receptor-independent mechanisms is crucial for designing more effective and less toxic analogs.

Future research should focus on the biophysical interactions between this compound and lipid bilayers that mimic bacterial membranes. Techniques such as circular dichroism can be used to study the peptide's secondary structure in membrane-mimetic environments. researchgate.net

A key area of investigation is the peptide's ability to induce membrane permeabilization, which can lead to bacterial cell death. researchgate.net Furthermore, some peptides have been shown to translocate across the membrane and interact with intracellular targets. While Brevinin-2R has been shown to interact with lysosomes and mitochondria, leading to cell death, similar detailed mechanistic studies on this compound are warranted. nih.govnih.gov

Advanced Peptide Engineering for Enhanced Stability and Bioavailability

Natural peptides often have limitations for therapeutic use, including susceptibility to enzymatic degradation and poor bioavailability. alliedacademies.orgfrontiersin.org Peptide engineering offers a powerful approach to overcome these hurdles. nus.edu.sg

Strategies for Modification:

Amino Acid Substitution: Replacing specific amino acids can enhance stability and reduce toxicity. For instance, substituting D-amino acids for L-amino acids can increase resistance to proteases. nih.gov The replacement of certain amino acids has been shown to reduce the hemolytic activity of brevinin-related peptides. nih.gov

Cyclization: This modification can improve stability against enzymes and enhance bioavailability by creating a more rigid structure. frontiersin.orgmdpi.com

PEGylation: Attaching polyethylene (B3416737) glycol (PEG) molecules can protect the peptide from degradation and extend its circulation time. alliedacademies.orgfrontiersin.org

Formulation Strategies: Incorporating this compound into delivery systems like liposomes or nanoparticles can protect it from degradation and facilitate controlled release. alliedacademies.org

Table 2: Peptide Engineering Strategies for this compound

Modification StrategyPotential AdvantageReference
D-amino acid substitutionIncreased stability against proteases nih.gov
CyclizationEnhanced stability and bioavailability frontiersin.orgmdpi.com
PEGylationReduced enzymatic degradation, longer circulation alliedacademies.orgfrontiersin.org
Liposomal deliveryProtection from degradation, controlled release alliedacademies.org

Development of Peptide-Based Tools for Cellular Biology

The ability of peptides to interact with and penetrate cell membranes makes them valuable tools for cellular biology research. This compound and its analogs could be developed into molecular probes to study membrane dynamics and transport processes.

By attaching fluorescent tags or other reporter molecules to this compound, researchers could visualize its interaction with live cells in real-time. This could provide insights into its mechanism of action and the cellular responses it elicits. Furthermore, peptide-functionalized nanoparticles are being explored for targeted drug delivery and imaging. mdpi.com

Bioinformatics-Driven Discovery of New Brevinin Analogs

Bioinformatics and computational modeling are increasingly powerful tools in peptide drug discovery. mdpi.com By analyzing the structure-activity relationships of known brevinin peptides, it is possible to design novel analogs with improved properties. mdpi.com

Databases of antimicrobial peptides can be mined to identify conserved motifs and variable regions within the brevinin family. mdpi.com This information can then be used to predict the antimicrobial activity, toxicity, and stability of new, computationally designed sequences before they are synthesized and tested in the laboratory. Molecular dynamics simulations can further provide insights into how these peptides interact with bacterial membranes. nih.gov

Elucidation of Broader Immunomodulatory Pathways

Beyond their direct antimicrobial effects, many AMPs can modulate the host immune response. dokumen.pubmdpi.com This immunomodulatory activity can be a significant advantage in treating infections, as it can help to clear pathogens and resolve inflammation. dokumen.pub

Initial studies on other brevinin family members, such as Brevinin-2R, have indicated they can trigger the release of cytokines and induce different cell death pathways. researchgate.netnih.gov Future research should investigate whether this compound possesses similar immunomodulatory properties. This could involve studying its effects on immune cells such as macrophages and dendritic cells, and measuring the production of key signaling molecules like cytokines and chemokines. frontiersin.orgnih.gov Understanding these pathways could open up new therapeutic applications for this compound in inflammatory and immune-related diseases.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural properties of Brevinin-2PRa?

  • Answer: Use circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical or β-sheet content) in aqueous and membrane-mimetic environments. Nuclear magnetic resonance (NMR) or X-ray crystallography can resolve 3D conformations . Pair these with molecular dynamics simulations to predict stability under physiological conditions. Ensure purity via high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for validation .

Q. How can researchers design assays to evaluate this compound’s antimicrobial activity against drug-resistant pathogens?

  • Answer: Conduct minimum inhibitory concentration (MIC) assays using standardized broth microdilution methods (CLSI guidelines) against Gram-positive (e.g., MRSA) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. Include cytotoxicity assays (e.g., hemolysis in erythrocytes or mammalian cell viability tests) to assess selectivity indices. Replicate experiments in triplicate and use statistical tools like ANOVA to validate significance .

Q. What are the best practices for validating this compound’s mechanism of action in membrane disruption?

  • Answer: Employ fluorescent dye leakage assays (e.g., calcein release from liposomes) to quantify membrane permeability. Use atomic force microscopy (AFM) or transmission electron microscopy (TEM) to visualize membrane integrity changes. Combine with isothermal titration calorimetry (ITC) to measure binding affinity to lipid bilayers .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data across studies be systematically addressed?

  • Answer: Perform a meta-analysis of published data, stratifying results by experimental variables (e.g., peptide concentration, bacterial strain variability, or solvent systems). Validate discrepancies using orthogonal assays (e.g., comparing MIC results with time-kill kinetics). Explore confounding factors like aggregation tendencies via dynamic light scattering (DLS) .

Q. What strategies optimize this compound’s stability and bioavailability in in vivo models?

  • Answer: Develop PEGylated or lipidated analogs to enhance serum stability. Use pharmacokinetic studies (e.g., intravenous vs. intraperitoneal administration in murine models) to assess half-life and tissue distribution. Monitor renal clearance via mass spectrometry and compare with protease degradation assays .

Q. How can structure-activity relationship (SAR) studies improve this compound’s therapeutic potential?

  • Answer: Synthesize truncation or substitution analogs (e.g., D-amino acid substitutions or cationic residue additions). Test analogs in parallel for antimicrobial activity, cytotoxicity, and protease resistance. Use machine learning models to predict optimal charge-hydrophobicity balance for enhanced efficacy .

Q. What advanced models elucidate this compound’s immunomodulatory effects?

  • Answer: Utilize transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling of host cells post-treatment to identify cytokine/chemokine modulation. Validate findings in ex vivo infection models (e.g., human macrophage co-cultures) and correlate with in vivo outcomes .

Q. How can researchers investigate synergistic interactions between this compound and conventional antibiotics?

  • Answer: Perform checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Combine with genomic analysis (e.g., RNA-seq) to identify pathways enhanced by synergy. Test combinations in biofilm models using confocal microscopy to assess biomass reduction .

Methodological Guidelines

  • Data Reproducibility: Document batch-to-batch variability in peptide synthesis (e.g., HPLC purity ≥95%) and standardize assay conditions (e.g., pH, temperature) .
  • Ethical Compliance: For in vivo studies, obtain institutional animal care committee approvals and adhere to ARRIVE guidelines for reporting .
  • Data Sharing: Deposit raw spectral data (NMR, MS) in repositories like Zenodo and provide detailed protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.